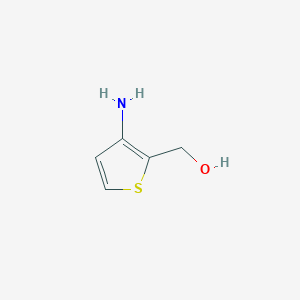
(3-Aminothiophen-2-yl)methanol
カタログ番号 B066493
分子量: 129.18 g/mol
InChIキー: OWSDIEUZWGLGAG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05472964
Procedure details


A 5 L three neck flask was charged with 562 g (4.35 mol) of 3-amino-2-hydroxymethylthiophene (Step 1). It was suspended in 3 L of EtOAc and cooled to 0° C. (ice bath). 2.0 Kg of MnO2 (23.0 mol.; 5.3 eq) was added portionwise (250 g) over 45 min. with mechanical stirring. Upon addition of the MnO2 the reaction temperature rose to 20° C. The reaction mixture was stirred at 20° C. for 1 h until total consumption of starting material by TLC (Hex/EtOAc 1:1). The solids were removed by filtration over 2 L of celite and washed 3 times with 2 L of EtOAc/THF (1:1). The combined filtrates were evaporated to dryness to give a black residue. The residue was dissolved in 1.28 L of acetone (17.4 mol, 4.0 eq) and transferred to a 10 L three neck flask charged with 3 L of 2.5% NaOH. The mixture was then stirred at 70° C. for 1 h. The two phase mixture was cooled to 20° C., 2 L of ether was added and stirred for 15 min. The phases were separated and the aqueous phase was backwashed with 2×1 L of ether. The organic fractions were combined, washed with 2 L of brine and evaporated to dryness to give a black oil. The latter was distilled under vacuum (@70° C., 0.3 mm Hg) to give the title compound: 492 g; 76%.

[Compound]
Name
three
Quantity
5 L
Type
reactant
Reaction Step Two



[Compound]
Name
three
Quantity
10 L
Type
reactant
Reaction Step Four





Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[CH2:7]O.[CH3:9][C:10]([CH3:12])=O.[OH-].[Na+].CCOCC>CCOC(C)=O.O=[Mn]=O>[CH3:12][C:10]1[N:1]=[C:2]2[CH:6]=[CH:5][S:4][C:3]2=[CH:7][CH:9]=1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Two
[Compound]
|
Name
|
three
|
|
Quantity
|
5 L
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
562 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(SC=C1)CO
|
Step Three
|
Name
|
|
|
Quantity
|
1.28 L
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Step Four
[Compound]
|
Name
|
three
|
|
Quantity
|
10 L
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Five
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Six
|
Name
|
|
|
Quantity
|
2 L
|
|
Type
|
reactant
|
|
Smiles
|
CCOCC
|
Step Seven
|
Name
|
|
|
Quantity
|
3 L
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
2 kg
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
catalyst
|
|
Smiles
|
O=[Mn]=O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was then stirred at 70° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
rose to 20° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were removed by filtration over 2 L of celite
|
WASH
|
Type
|
WASH
|
|
Details
|
washed 3 times with 2 L of EtOAc/THF (1:1)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a black residue
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The two phase mixture was cooled to 20° C.
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stirred for 15 min
|
|
Duration
|
15 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The phases were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 2 L of brine
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give a black oil
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
The latter was distilled under vacuum (@70° C., 0.3 mm Hg)
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

